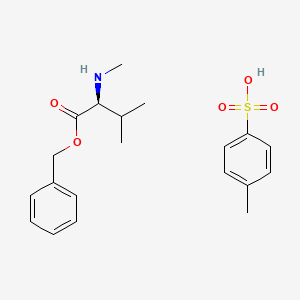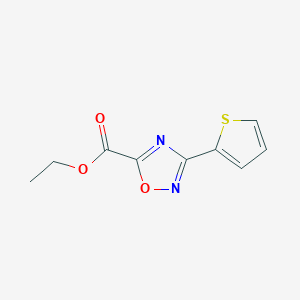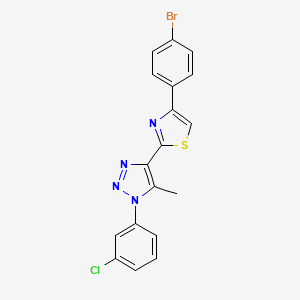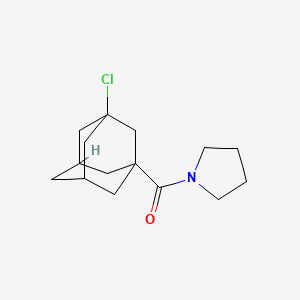
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide" is a derivative of the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, which has been studied for its potential as an adenosine A3 receptor antagonist. The adenosine receptors are a class of purinergic G protein-coupled receptors with four subtypes: A1, A2A, A2B, and A3. The A3 subtype is involved in a variety of physiological and pathological processes, making it a target for therapeutic intervention. Methoxyaryl substitution patterns on the acetamide scaffold have been explored to enhance the selectivity and potency of these ligands for the A3 receptor .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with amines. For instance, a similar compound was synthesized starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . Although the exact synthesis of the compound is not detailed in the provided papers, it likely follows a similar synthetic route involving the formation of the pyrimidinyl core, followed by substitutions at appropriate positions to achieve the desired pharmacological profile.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the geometric bond lengths and angles. Density functional theory (DFT) calculations are often used to optimize the geometry and compare with experimental data. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic characteristics of the molecule, which are crucial for its interaction with the adenosine A3 receptor .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These orbitals play a significant role in determining how a molecule will interact with other species, which is essential for understanding its behavior in biological systems and its potential as a drug candidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their solubility, stability, and reactivity, are influenced by their molecular structure. The intermolecular interactions within the crystal structure can be analyzed using Hirshfeld surface analysis, which helps in understanding the crystal packing and potential interactions in the solid state. These properties are important for the development of a drug as they affect its formulation, delivery, and bioavailability .
Scientific Research Applications
Antimicrobial Activity
A study explored the synthesis of pyrimidinone and oxazinone derivatives, aiming at antimicrobial applications. These compounds, synthesized using a starting material that underwent several chemical transformations, showed promising antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid. This indicates potential for developing new antimicrobial agents from pyrimidinone derivatives (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds showed these entities possess anti-inflammatory and analgesic properties. The compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in drug discovery for treating inflammation and pain (Abu‐Hashem et al., 2020).
Radioligand Imaging
The radiosynthesis of [18F]PBR111, a selective radioligand, demonstrates the use of pyrimidineacetamides for imaging translocator proteins (18 kDa) with PET. This study underscores the significance of specific pyrimidine derivatives in developing tools for neurological and psychiatric disorder research (Dollé et al., 2008).
Anticancer Activity
Compounds related to the pyrimidine structure, such as 5-deaza analogues of aminopterin and folic acid, have shown significant anticancer activity in vitro and in vivo. This suggests that modifications of the pyrimidine core can yield potent antitumor agents, highlighting the therapeutic potential of such derivatives in oncology (Su et al., 1986).
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-13(2)19-11-20(17(12)22)9-8-18-16(21)10-14-6-4-5-7-15(14)23-3/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTBXCUCSRXDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)CC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)




![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)


![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)


